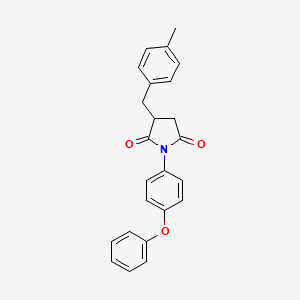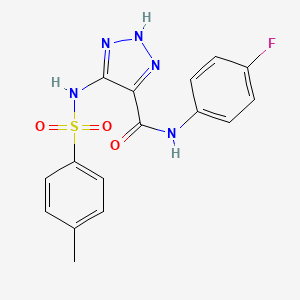![molecular formula C14H17N5O3 B11182781 {2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyrazinyl)methanone](/img/structure/B11182781.png)
{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyrazinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyrazinyl)methanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a pyrazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyrazinyl)methanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a hydrazide with an acyl chloride under acidic conditions to form the oxadiazole ring. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxadiazole intermediate. Finally, the pyrazine ring is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes also require careful control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyrazinyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the piperidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield formyl or carboxyl derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyrazinyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyrazinyl)methanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine and pyrazine rings can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- {3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyrazinyl)methanone
- {2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(3-pyrazinyl)methanone
- {2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyridinyl)methanone
Uniqueness
The uniqueness of {2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyrazinyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring provides potential for various chemical modifications, while the piperidine and pyrazine rings enhance its biological activity and specificity .
Properties
Molecular Formula |
C14H17N5O3 |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C14H17N5O3/c1-21-9-12-17-13(22-18-12)11-4-2-3-7-19(11)14(20)10-8-15-5-6-16-10/h5-6,8,11H,2-4,7,9H2,1H3 |
InChI Key |
JDLPJNXCRZZUKN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=N1)C2CCCCN2C(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11182700.png)
![N-(4-ethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11182703.png)
![2-[(3,5-Dichlorophenyl)amino]-4'-methyl-2'-(4-methylpiperazin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11182704.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11182714.png)
![2-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11182718.png)
![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11182727.png)

![Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11182749.png)
![6-(biphenyl-4-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11182754.png)
![N-[(2E,5Z)-4-oxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11182760.png)
![4-amino-2-(2-chlorophenyl)-7-(2-fluorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11182762.png)
![1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11182772.png)
![N-(3-chlorophenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11182780.png)
